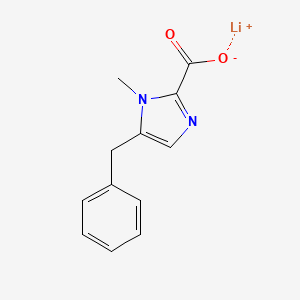

Lithium;5-benzyl-1-methylimidazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Lithium;5-benzyl-1-methylimidazole-2-carboxylate” is a compound that involves lithium, a benzyl group, a methyl group, an imidazole ring, and a carboxylate group . It’s related to 1-Benzyl-2-methylimidazole and lithium(1+) ion 5-benzyl-1-methyl-1H-imidazole-2-carboxylate .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A variety of methods have been used for the functionalization of imidazole, particularly those involving the formation or use of imidazolyl lithium and imidazolyl magnesium salts .Molecular Structure Analysis

The molecular structure of imidazoles is key to their function. They are often used in the construction of metal–organic frameworks (MOFs) due to the coordination advantage of N-heterocyclic carboxylate ligands . The structure of 1-Benzyl-2-methylimidazole has been described, with a molecular weight of 172.23 .Chemical Reactions Analysis

Imidazoles are known for their diverse reactivity. They can form organometallic intermediates, which allow transmetalation, reduction, and reaction with a range of electrophilic reagents . The exact chemical reactions involving “this compound” would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary. For example, 1-Methylimidazole is a colorless liquid used as a specialty solvent, a base, and as a precursor to some ionic liquids . The specific properties of “this compound” would depend on its exact structure.Applications De Recherche Scientifique

Synthesis and Structural Characterization

- Lithium carboxylate frameworks show promise in structural chemistry and material science due to their unique properties and applications. A study by Aliev et al. (2014) discussed the synthesis and structural characterization of novel 3D lithium–organic frameworks, demonstrating their potential in guest-dependent photoluminescence, highlighting the intricate relationship between structure, composition, and functional properties of these materials Aliev et al., 2014.

Synthetic Studies on Benzimidazolopeptides

- The synthesis of novel benzimidazolopeptides has shown potential in the field of medicinal chemistry. Research by Dahiya and Pathak (2007) revealed that these compounds exhibit significant antimicrobial, anthelmintic, and cytotoxic activities, paving the way for further exploration in therapeutic applications Dahiya & Pathak, 2007.

Asymmetric Synthesis of Stereoisomers

- The field of stereochemistry benefits from the development of methods for the asymmetric synthesis of stereoisomers. A study conducted by Urones et al. (2004) outlined a process involving homochiral lithium N-benzyl-N-alpha-methylbenzylamide for the preparation of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, demonstrating the versatility of lithium-based compounds in achieving stereochemical control Urones et al., 2004.

Kinetic Resolution and Asymmetric Synthesis

- The kinetic resolution of substrates using lithium compounds as reagents has been instrumental in asymmetric synthesis. Research by Davies et al. (2005) highlighted the use of lithium dibenzylamide for high levels of substrate control, illustrating the critical role of lithium-based reagents in stereochemistry and organic synthesis Davies et al., 2005.

Catalytic Enantioselective Deprotonation

- Catalytic enantioselective deprotonation using lithium compounds offers a strategic approach in asymmetric synthesis. Amedjkouh et al. (2001) demonstrated that using 2-lithium-1-methylimidazole enhances stereoselectivity, showcasing the potential of lithium-based reagents in catalytic processes and the synthesis of enantiomerically enriched products Amedjkouh et al., 2001.

Mécanisme D'action

The mechanism of action of imidazole derivatives can vary widely. For example, 1-benzylimidazole has been shown to have strong cardiotonic activity . The specific mechanism of action for “Lithium;5-benzyl-1-methylimidazole-2-carboxylate” would likely depend on its specific structure and the context in which it is used.

Safety and Hazards

Safety data for 2-Methylimidazole indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of causing cancer, and may damage fertility or the unborn child . It’s important to handle such compounds with appropriate safety precautions.

Orientations Futures

Propriétés

IUPAC Name |

lithium;5-benzyl-1-methylimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.Li/c1-14-10(8-13-11(14)12(15)16)7-9-5-3-2-4-6-9;/h2-6,8H,7H2,1H3,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMMQKOQXUSQCT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=CN=C1C(=O)[O-])CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430971.png)

![1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B2430972.png)

![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2430986.png)

![methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430991.png)

![Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate](/img/structure/B2430992.png)